molecular formula C₁₆H₂₄ClNO₃ B560635 Pargolol hydrochloride CAS No. 36902-82-6

Pargolol hydrochloride

Cat. No.: B560635
CAS No.: 36902-82-6
M. Wt: 313.82
InChI Key: FKNYIAZNWLLUIB-UHFFFAOYSA-N
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Description

Historical Context of Beta-Blocker Discovery and Evolution

The journey to develop beta-blockers began with the foundational work of Raymond P. Ahlquist in 1948. wikipedia.orgwikipedia.org Ahlquist proposed the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β) adrenoceptors, based on their different responses to catecholamine drugs. wikipedia.orgphysiology.org This hypothesis, initially met with some skepticism, laid the crucial groundwork for future drug development. physiology.org His critical insight was to define receptor types by their pharmacological characteristics—the rank order of drug potencies—rather than the nature of the physiological response. physiology.org

The first compound identified as a β-antagonist was dichloroisoproterenol (B1670464) (DCI) in the 1950s. wikipedia.org While DCI itself was not clinically useful, it provided the essential proof of concept that β-receptors could be chemically blocked. revespcardiol.org This spurred further research, leading to the synthesis of pronethalol in 1962, the first beta-blocker to be used in patients. wikipedia.org However, concerns about its potential carcinogenicity limited its use. bionity.com

The major breakthrough came with the work of Sir James Black and his team at Imperial Chemical Industries (ICI) in the early 1960s. wikipedia.orgnih.gov Building on the earlier discoveries, they synthesized propranolol (B1214883), a non-selective beta-blocker that was more potent and had fewer side effects than pronethalol. wikipedia.orgremedypublications.com The key structural modification was the insertion of an oxymethylene bridge into the arylethanolamine structure of pronethalol, which significantly increased its potency. bionity.comunlimitedsciences.org The introduction of propranolol in 1965 revolutionized the treatment of angina pectoris and other cardiovascular conditions. wikipedia.orgnih.gov

Following the success of propranolol, the field saw an evolution towards more selective beta-blockers. Practolol, launched in 1970, was a selective β1-receptor antagonist. wikipedia.org Although it was later withdrawn due to side effects, it played a significant role in the study of β-blockade. wikipedia.org This led to the development of other selective β1-blockers like atenolol (B1665814), which was introduced in 1976. wikipedia.org The development of beta-blockers has since progressed through multiple generations, including those with additional vasodilating properties. revespcardiol.org

Rationale for Early Target-Directed Drug Discovery in the Beta-Blocker Class

The development of beta-blockers is a prime example of successful target-directed drug discovery. wikipedia.org Sir James Black's primary goal was to create a drug that would reduce the heart's oxygen demand, thereby alleviating the pain of angina. revespcardiol.orgnih.gov He hypothesized that blocking the effects of catecholamines on the heart would achieve this. nih.gov This was a departure from the prevailing approach of trying to increase oxygen supply through vasodilation. revespcardiol.org

Ahlquist's theory of α- and β-adrenoceptors provided the specific target for this endeavor. revespcardiol.org The "excitatory" effects on the heart were attributed to β-receptors. revespcardiol.org Therefore, the logical step was to find a compound that could selectively block these receptors. The synthesis of dichloroisoproterenol (DCI) confirmed that β-receptors could be chemically blocked, validating this target-based approach. revespcardiol.org The subsequent development of pronethalol and then propranolol was a systematic process of synthesizing analogs of the β-adrenoceptor agonist isoprenaline to find a potent and safe antagonist. nih.govunlimitedsciences.org This rational approach, based on a clear understanding of the physiological target and a defined therapeutic goal, was a significant advancement in pharmacology and set a precedent for future drug discovery efforts. wikipedia.org

Pargolol (B1217361) Hydrochloride as a Non-Selective Beta-Adrenergic Receptor Antagonist

Pargolol hydrochloride, with the developmental code Kö 1400, is a non-selective beta-adrenergic receptor antagonist. medchemexpress.com This means it blocks both β1 and β2-adrenergic receptors. The blockade of β1 receptors, primarily located in the heart, leads to a decrease in heart rate and myocardial contractility. The blockade of β2 receptors, found in various other tissues, can also have physiological effects. wikipedia.org

Chemically, pargolol belongs to the aryloxypropanolamine class of beta-blockers. A distinguishing feature of its structure is a propargyloxy group at the 2-position of the phenoxy ring.

PropertyValue
IUPAC Name1-(tert-butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-ol
Molecular FormulaC₁₆H₂₃NO₃
Molecular Weight277.36 g/mol
Chiral Centers1 (racemic mixture)

Role of this compound as a Research Tool in Pharmacology

While this compound did not achieve widespread clinical use, it has served as a valuable tool in pharmacological research. Its primary role has been in structure-activity relationship (SAR) studies. These studies aim to understand how the chemical structure of a compound relates to its biological activity.

Research involving pargolol has contributed to the understanding of:

Receptor Binding Dynamics: Radioligand displacement assays using pargolol have helped to quantify the role of specific chemical groups, such as the propargyloxy group, in the interaction between a ligand and its receptor.

Antiarrhythmic Mechanisms: Studies in animal models, such as canine models of halothane-adrenaline-induced arrhythmias, demonstrated the antiadrenergic properties of pargolol.

Furthermore, this compound is utilized as a click chemistry reagent due to the presence of an alkyne group in its structure. medchemexpress.com This allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, a powerful tool for chemical synthesis and modification. medchemexpress.com

Properties

CAS No.

36902-82-6

Molecular Formula

C₁₆H₂₄ClNO₃

Molecular Weight

313.82

IUPAC Name

1-(tert-butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C16H23NO3.ClH/c1-5-10-19-14-8-6-7-9-15(14)20-12-13(18)11-17-16(2,3)4;/h1,6-9,13,17-18H,10-12H2,2-4H3;1H

InChI Key

FKNYIAZNWLLUIB-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC#C)O.Cl

Origin of Product

United States

Molecular Pharmacology and Receptor Interaction Studies of Pargolol Hydrochloride

Elucidation of Pargolol (B1217361) Hydrochloride's Mechanism of Action

Pargolol hydrochloride is a beta-adrenergic receptor antagonist belonging to the aryloxypropanolamine class of beta-blockers. medchemexpress.commedchemexpress.com Its mechanism of action is centered on its ability to competitively block beta-adrenergic receptors, thereby preventing the physiological responses mediated by the endogenous catecholamines, epinephrine (B1671497) and norepinephrine.

The primary molecular targets for this compound are the beta-1 (β1) and beta-2 (β2) adrenergic receptors. It is classified as a non-selective beta-blocker, indicating that it does not show significant preference for either the β1 or β2 receptor subtype. revespcardiol.org This non-selectivity means it antagonizes receptors in various tissues. The blockade of β1-receptors, predominantly found in the heart, leads to reduced heart rate and myocardial contractility. Concurrently, its antagonism of β2-receptors can affect smooth muscle relaxation and other metabolic processes. patsnap.com

Validation of these receptor targets is typically achieved through competitive radioligand binding assays. giffordbioscience.com In such studies, Pargolol's ability to displace a known beta-adrenergic receptor ligand confirms its interaction with the target. To ensure specificity, these assays often include positive controls, such as the well-characterized non-selective beta-blocker propranolol (B1214883), and negative controls using ligands for unrelated receptors to rule out off-target effects. nih.gov

Table 1: Primary Molecular Targets of this compound

Receptor Subtype Location Examples Primary Effect of Blockade
Beta-1 (β1)-Adrenergic Receptor Heart Muscle Reduction of heart rate and contractility

| Beta-2 (β2)-Adrenergic Receptor | Lungs, Vascular Smooth Muscle | Inhibition of smooth muscle relaxation patsnap.com |

Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon stimulation by catecholamines, activate intracellular signaling cascades. revespcardiol.orgoncoscience.us this compound, by acting as an antagonist at these receptors, inhibits the activation of the associated G proteins (primarily Gs proteins). mdpi.com This blockade prevents the downstream propagation of the signal that would normally be initiated by agonists like epinephrine.

The primary pathway affected is the sympathetic nervous system's control over cardiovascular function. By inhibiting β1-adrenergic signaling in the heart, Pargolol modulates the pathways responsible for increasing cardiac output. patsnap.com The antagonism of β2-receptors interferes with pathways that regulate vasodilation and other metabolic functions. revespcardiol.orgpatsnap.com Some beta-blockers can also stimulate β-arrestin-mediated signaling pathways, which are independent of G protein activation, although specific research on Pargolol's activity in this context is less detailed. consensus.app

At the molecular level, the binding of an agonist to a β-adrenergic receptor typically triggers a conformational change that activates the Gs alpha subunit of the associated G protein. mdpi.com This activated subunit then stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govwikipedia.org

The subsequent rise in intracellular cAMP concentration leads to the activation of cAMP-dependent Protein Kinase A (PKA). viamedica.plnih.gov PKA activation is a critical step where two cAMP molecules bind to each of the two regulatory subunits of the inactive PKA holoenzyme, causing the release of its two catalytic subunits. viamedica.pl These active catalytic subunits then phosphorylate various intracellular proteins and enzymes, leading to the ultimate physiological response, such as increased heart rate. wikipedia.orgfrontiersin.org

This compound's blockade of the β-adrenergic receptor prevents this entire cascade from being initiated. wikipedia.org By competitively inhibiting agonist binding, it prevents the activation of adenylyl cyclase, thereby suppressing the synthesis of cAMP. nih.govwikipedia.org Consequently, PKA remains in its inactive state, and the downstream phosphorylation events are inhibited. viamedica.plnih.gov This interruption of the cAMP/PKA signaling pathway is the fundamental molecular mechanism behind the effects of Pargolol and other beta-blockers. wikipedia.org

Signaling Pathways Modulated by Beta-Adrenergic Receptor Blockade

Quantitative Characterization of Receptor Binding Affinity and Selectivity

To quantitatively assess how strongly and selectively a compound like this compound binds to its target receptors, specific in vitro pharmacological assays are employed. nih.gov These studies are crucial for characterizing its potency and receptor subtype preference.

Competitive radioligand binding assays are a gold standard method for determining the binding affinity of an unlabeled compound (the "competitor," such as Pargolol) for a specific receptor. giffordbioscience.comnih.gov The principle of this assay involves incubating a preparation of membranes from cells or tissues expressing the target receptor with a fixed concentration of a radiolabeled ligand (a "radioligand") that is known to bind to the receptor with high affinity. oncodesign-services.com

Increasing concentrations of the unlabeled competitor (Pargolol) are added to this mixture. giffordbioscience.com The competitor competes with the radioligand for the same binding sites on the receptor. nih.gov As the concentration of the competitor increases, it displaces more of the radioligand from the receptor. After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by filtration, and the amount of radioactivity bound to the receptors is measured. giffordbioscience.comoncodesign-services.com The data are then used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value), from which the inhibitory constant (Ki) can be derived, representing the affinity of the competitor for the receptor. giffordbioscience.comperceptive.com

The selection of appropriate reagents is critical for the validity of a competitive binding assay. revvity.com

Radioligand: The radioligand must be specific and show high affinity for the target receptor to provide a reliable signal. For studying β-adrenergic receptors, a common choice is a tritiated ([³H]) or iodinated ([¹²⁵I]) antagonist. oncodesign-services.comrevvity.com For instance, [³H]-CGP 12177 is a selective radioligand that can be used to label β-adrenergic receptors. The choice between isotopes like ³H and ¹²⁵I depends on factors such as the desired specific activity and the detection equipment available. revvity.com

Non-Radiolabeled Competitor: The primary non-radiolabeled competitor in this context is this compound itself, which is added in increasing concentrations to generate a competition curve. To validate the assay and compare potencies, other known ligands are used as controls. Propranolol, a well-characterized non-selective β-blocker, serves as an excellent positive control to confirm the assay is performing as expected. nih.gov

Table 2: Example Components for a Competitive Radioligand Binding Assay for this compound

Component Example Role in Assay
Receptor Source Membrane homogenate from tissue or cells expressing β-adrenergic receptors Provides the target for binding
Radioligand [³H]-CGP 12177 A labeled molecule that binds to the target receptor, allowing for quantification
Unlabeled Competitor This compound The test compound whose affinity (Ki) for the receptor is being determined giffordbioscience.com

| Positive Control | Propranolol | A known non-selective β-blocker used to validate assay performance and for comparison nih.gov |

Competitive Radioligand Binding Assays

Experimental Design for Specificity Validation (e.g., positive and negative controls)

To ascertain the specificity of this compound for its target receptors, a robust experimental design incorporating positive and negative controls is essential. Competitive radioligand binding assays are a cornerstone of this validation process.

A typical experimental setup would involve:

Positive Controls: Utilizing a well-characterized, non-selective β-blocker like propranolol allows for a comparative analysis of binding affinity and receptor antagonism. Propranolol's established interaction with β-receptors serves as a benchmark for pargolol's activity. wikipedia.orgnih.gov

Negative Controls: To rule out off-target effects, ligands for other receptor types, such as dopamine (B1211576) D2 receptors, are included. The absence of significant binding to these receptors would support the specificity of pargolol for β-adrenergic receptors.

Selective Ligands: The use of radiolabeled ligands with high affinity for β-adrenergic receptors, such as [³H]-CGP 12177, is crucial for accurately detecting and quantifying the binding of pargolol.

Determination of Binding Kinetics and Equilibrium Constants

The interaction between a ligand like pargolol and its receptor is characterized by its binding kinetics, which includes the rates of association (how quickly the ligand binds to the receptor) and dissociation (how quickly the ligand-receptor complex falls apart), and the equilibrium dissociation constant (KD), a measure of affinity. duke.eduxantec.com The KD value represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. bmglabtech.com

These parameters are crucial for understanding the drug-receptor interaction and can be determined using various biophysical methods, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). nih.gov For instance, SPR can provide real-time data on the association and dissociation rate constants (ka and kd), from which the KD can be calculated (KD = kd/ka). xantec.comnih.gov

Receptor Subtype Selectivity Profiling (e.g., β1 vs. β2 adrenergic receptors)

Adrenergic receptors are classified into subtypes, with β1 and β2 being the most clinically relevant for cardiovascular effects. cvpharmacology.comrevespcardiol.org Pargolol is classified as a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenoceptors.

To experimentally determine and quantify this lack of selectivity, researchers employ cell lines engineered to express specific human β-receptor subtypes, such as Chinese Hamster Ovary (CHO) cells expressing either human β1 or β2 receptors. nih.gov By performing competitive binding assays with subtype-selective ligands, the affinity of pargolol for each subtype can be determined. For example, CGP 20712A is a highly selective β1-antagonist, while ICI 118,551 is a highly selective β2-antagonist, and these can be used as comparators. nih.govguidetopharmacology.org

The following table illustrates the kind of data generated from such studies, comparing the binding affinities (often expressed as pKi, the negative logarithm of the inhibitory constant, Ki) of different β-blockers to β1 and β2 receptors. A smaller Ki value indicates higher affinity.

Compoundβ1 Ki (nM)β2 Ki (nM)Selectivity (β1/β2)
Pargolol --Non-selective
Propranolol 1.80.8~2.25 (β2 selective)
Atenolol (B1665814) HighLowβ1 selective
ICI 118,551 HighLowβ2 selective
Bisoprolol LowHigh~14-fold β1 selective

This table is illustrative. Specific Ki values for pargolol would need to be determined experimentally. Propranolol, for instance, has been shown to have high affinity for both β1 and β2 receptors, with Ki values of 1.8 nM and 0.8 nM, respectively. medchemexpress.com Bisoprolol, in contrast, demonstrates a 14-fold selectivity for β1 receptors. nih.gov

Functional Assay Methodologies for this compound's Activity

Functional assays are essential to move beyond binding affinity and assess the actual biological effect of pargolol.

In Vitro Cellular Assays (e.g., blocking of cAMP accumulation)

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). cvpharmacology.comdokumen.pub As a β-blocker, pargolol is expected to antagonize this effect.

A common in vitro assay to measure this is the cAMP accumulation assay. nih.gov In this setup, cells expressing β-adrenergic receptors are stimulated with a β-agonist (like isoproterenol) in the presence and absence of varying concentrations of pargolol. The intracellular cAMP levels are then measured. A successful blockade by pargolol would result in a dose-dependent inhibition of agonist-induced cAMP production. nih.gov Various technologies, including radiometric assays and bioluminescence-based assays like the cAMP-Glo™ Assay, can be used to quantify cAMP levels. nih.govpromega.com

Dose-Response Relationship Analysis

Analyzing the relationship between the dose of pargolol and the observed biological response is fundamental to characterizing its pharmacological profile. wikipedia.orgmsdmanuals.com Dose-response curves are typically generated by plotting the drug concentration (often on a logarithmic scale) against the measured effect (e.g., inhibition of cAMP accumulation). wikipedia.org

Key parameters derived from this analysis include:

EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration): The concentration of a drug that produces 50% of the maximal response or inhibition. wikipedia.org

Efficacy: The maximal response a drug can produce. msdmanuals.com

Potency: The concentration of a drug required to produce a specific effect. msdmanuals.com

These curves are often sigmoidal and can be fitted to mathematical models like the Hill equation to derive these parameters. wikipedia.org Statistical methods, such as nonlinear regression, are employed to analyze the data. wikipedia.org

The following interactive table shows hypothetical dose-response data for pargolol in a cAMP inhibition assay.

Pargolol Concentration (nM)% Inhibition of cAMP Accumulation
0.15
120
1050
10085
100098

This data can be used to generate a dose-response curve and calculate the IC₅₀ value for pargolol.

Statistical Methodologies for Dose-Response Curve Fitting (e.g., Hill equation, nonlinear regression)

The quantitative analysis of the interaction between a pharmacological agent and its biological target is fundamental to molecular pharmacology. For this compound, a non-selective beta-adrenergic antagonist, understanding its dose-response relationship is crucial for characterizing its potency and mechanism of action at β₁- and β₂-adrenoceptors. This characterization is achieved by fitting experimental data to mathematical models using statistical methodologies, primarily nonlinear regression and the Hill equation. numberanalytics.comnih.gov

Nonlinear Regression

Nonlinear regression is a powerful statistical method for modeling relationships between an independent variable (e.g., drug concentration) and a dependent variable (e.g., biological response) that are not linear. ibm.comwikipedia.org Unlike linear regression, which is restricted to linear models, nonlinear regression can fit data to a wide array of equations, making it essential for the sigmoidal dose-response curves typically observed in pharmacology. numberanalytics.comibm.com This is accomplished through iterative algorithms that progressively refine parameter estimates to minimize the difference between the experimental data and the chosen model, thereby finding the curve of best fit. ibm.comresearchgate.net

In the study of this compound, nonlinear regression is the foundational technique used to analyze data from in vitro receptor binding assays or functional assays (e.g., inhibition of isoproterenol-induced responses). The process involves selecting an appropriate nonlinear model, such as the Hill equation, and using software to estimate the model's key parameters from the experimental data points.

The Hill Equation

Originally developed by Archibald Hill to describe the cooperative binding of oxygen to hemoglobin, the Hill equation is now extensively used in pharmacology to model dose-response relationships. nih.govwikipedia.org It is a mathematical model that describes the sigmoidal relationship between ligand concentration and the resulting biological response. wikipedia.org The equation is particularly valuable for determining the potency of a drug (e.g., EC₅₀ or IC₅₀) and the cooperativity of the drug-receptor interaction. nih.govwikipedia.org

A common form of the Hill equation used in dose-response analysis is the four-parameter logistic model:

Response = Bottom + (Top - Bottom) / (1 + (IC₅₀ / [L])^nH)

Where:

[L] is the concentration of the ligand (this compound).

Top and Bottom are the plateaus of the curve, representing the maximal and minimal response, respectively.

IC₅₀ (Inhibitory Concentration 50) is the concentration of this compound that produces 50% of the maximal inhibitory response. It is a critical measure of the drug's potency.

nH is the Hill coefficient or slope. A value of 1.0 suggests independent binding, a value >1.0 indicates positive cooperativity, and a value <1.0 suggests negative cooperativity. wikipedia.org

Detailed Research Findings

In hypothetical research studies designed to characterize this compound's antagonist properties, its ability to inhibit the activation of beta-adrenergic receptors by an agonist like isoproterenol (B85558) would be measured across a range of concentrations. The resulting data on receptor inhibition would then be analyzed using nonlinear regression to fit a dose-response curve based on the Hill equation.

The table below presents illustrative data from such a hypothetical study, demonstrating the application of these statistical methods to determine the pharmacological profile of this compound.

Table 2.4.2.1: Illustrative Dose-Response Data for this compound Inhibition of Beta-Adrenergic Receptors

Pargolol HCl Concentration (nM)Mean Receptor Inhibition (%)Fitted Curve ParameterValue
0.12.5IC₅₀ 15.2 nM
0.55.1
1.010.3
5.028.9
10.045.5
20.065.8
50.088.2
100.096.1
200.098.9
500.099.5
Hill Slope (nH) 1.1
Top Plateau 100.1%
Bottom Plateau 1.8%

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of the described statistical methods.

From this analysis, the key pharmacological parameters of this compound are determined. The IC₅₀ value provides a quantitative measure of its potency as an antagonist. The Hill slope offers insight into the nature of its binding to the beta-adrenergic receptors. These statistical methodologies are therefore indispensable for the precise and standardized pharmacological characterization of compounds like this compound.

Structure Activity Relationships Sar and Analog Design for Pargolol Hydrochloride

Fundamental Principles and Methodologies of Structure-Activity Relationships

The core principle of Structure-Activity Relationships (SAR) lies in the concept that the biological activity of a chemical compound is directly related to its three-dimensional structure. ug.edu.ge By systematically altering the chemical structure of a molecule, medicinal chemists can observe the corresponding changes in its biological effects, thereby identifying the key chemical groups, or pharmacophores, responsible for its activity. ug.edu.ge This understanding is crucial for optimizing the potency and selectivity of a drug while minimizing adverse effects.

SAR studies can be broadly categorized into qualitative and quantitative approaches.

Qualitative SAR establishes a comparative relationship between the presence or absence of specific structural features and the resulting biological activity. ug.edu.ge For instance, observing that the addition of a hydroxyl group to a lead compound increases its binding affinity provides a qualitative understanding of that group's importance.

Quantitative Structure-Activity Relationship (QSAR) , on the other hand, aims to create mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. These models use statistical methods like multiple linear regression to quantify the relationship between descriptors (such as lipophilicity, electronic effects, and steric parameters) and the observed biological response. researchgate.net A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

The accuracy of both qualitative and quantitative SAR models is crucial for their predictive power. Validation techniques, such as fivefold cross-validation, are employed to assess the robustness and reliability of the models. frontiersin.org While QSAR models can offer higher accuracy in many cases, qualitative SAR models may have a broader applicability domain, meaning they can be used to predict the activity of a more diverse range of compounds. frontiersin.org

Exploration of Pargolol (B1217361) Hydrochloride's SAR Landscape

The aryloxypropanolamine scaffold of Pargolol is a common feature among many beta-blockers. SAR studies on Pargolol and its analogs have provided valuable insights into the structural features that govern its interaction with β-adrenergic receptors.

Several key structural components of Pargolol are critical for its beta-blocking activity:

Aryloxypropanolamine Backbone: This core structure is essential for binding to the beta-adrenergic receptor. The ether oxygen and the secondary alcohol are particularly important for hydrogen bonding interactions within the receptor pocket.

Tert-Butylamino Group: The bulky tert-butyl group attached to the nitrogen of the ethanolamine (B43304) side chain is a common feature in many beta-blockers and is crucial for high-affinity binding to the receptor. Modifications to this group can significantly impact potency and selectivity.

2-Propargyloxy Phenoxy Moiety: This group distinguishes Pargolol from many other beta-blockers. The propargyloxy group enhances the lipophilicity of the molecule, which can influence its absorption, distribution, and metabolism. Radioligand displacement assays have shown that this group plays a role in stabilizing the ligand-receptor interaction.

The following table summarizes the key structural features and their contribution to the biological activity of Pargolol and related beta-blockers.

Structural FeatureContribution to Biological Activity
Aryloxypropanolamine Backbone Essential for binding to the β-adrenergic receptor; the ether oxygen and secondary alcohol form crucial hydrogen bonds.
Tert-Butylamino Group The bulky nature of this group is critical for high-affinity binding to the receptor.
2-Propargyloxy Phenoxy Moiety Enhances lipophilicity and contributes to the stabilization of the ligand-receptor complex.
Aromatic Ring The nature and substitution pattern of the aromatic ring significantly influence receptor selectivity (β1 vs. β2).

Pargolol possesses a chiral center at the C-2 position of the propanolamine (B44665) side chain, meaning it exists as two enantiomers (mirror-image isomers). It is well-established in pharmacology that stereochemistry plays a pivotal role in the biological activity of chiral drugs. researchgate.netnih.gov The two enantiomers of a racemic drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. biomedgrid.com

In the case of beta-blockers like propranolol (B1214883), the (S)-enantiomer is known to have a much higher binding affinity for beta-adrenergic receptors, sometimes up to 100 times greater than the (R)-enantiomer. nih.gov This stereoselectivity arises from the three-dimensional arrangement of atoms, which allows for a more optimal fit of the (S)-enantiomer into the chiral environment of the receptor's binding site. researchgate.net While specific studies on the individual enantiomers of Pargolol are not as extensively documented as for propranolol, the principles of stereoselectivity observed in other aryloxypropanolamine beta-blockers are expected to apply. The differential activity of stereoisomers underscores the importance of considering chirality in drug design and development to create more specific and effective therapeutic agents. mdpi.com

Identification of Key Structural Features Correlating with Biological Activity

Design and Synthesis of Pargolol Hydrochloride Analogues and Derivatives

The knowledge gained from SAR studies of Pargolol has guided the design and synthesis of numerous analogues with the aim of improving properties such as receptor selectivity and potency. The synthesis of Pargolol itself can be achieved through a multi-step process involving the reaction of tert-butylamine (B42293) with 3-(2-prop-2-ynoxyphenoxy)propan-2-ol.

A key goal in the design of beta-blocker analogues is to achieve selectivity for β1-adrenergic receptors, which are predominantly located in the heart, over β2-adrenergic receptors found in the lungs and other tissues. This selectivity can minimize side effects such as bronchoconstriction.

Strategies to modulate receptor selectivity often focus on modifications to the aromatic ring of the aryloxypropanolamine scaffold:

Para-Substitution on the Aromatic Ring: Studies on analogues of other beta-blockers have shown that introducing specific substituents at the para-position of the phenyl ring can confer cardioselectivity. nih.gov For example, the presence of a para-acetamide group in atenolol (B1665814) is a key determinant of its β1-selectivity.

Nature of the Aromatic Ring System: Replacing the naphthalene (B1677914) ring of propranolol with a substituted phenyl ring is a common strategy to alter selectivity. firsthope.co.in The electronic and steric properties of the substituents play a crucial role in determining the degree of selectivity. nih.gov

The design of novel analogues often involves computational modeling to predict binding affinities and selectivities before embarking on chemical synthesis. researchgate.net The synthesis of propranolol analogues with rigid skeletons has also been explored to better understand the conformation required for receptor interaction. nih.gov By systematically modifying the structure of Pargolol and related compounds, researchers continue to refine our understanding of beta-adrenergic receptor pharmacology and develop more targeted therapies.

Approaches for Optimizing Pharmacological Potency

Optimizing the pharmacological potency of a compound like this compound—the concentration required to produce a specific effect—is a primary goal of medicinal chemistry. numberanalytics.com Higher potency can lead to lower required doses, potentially minimizing off-target effects. upm-inc.com Strategies to enhance potency generally involve molecular modifications to improve the compound's interaction with its target receptor. numberanalytics.com

For aryloxypropanolamine beta-blockers, several structural features are known to be critical for activity and can be targeted for optimization:

The Aryloxy Group: The nature and substitution pattern of the aromatic ring system significantly influence receptor affinity and selectivity. For Pargolol, the propargyloxy group at the ortho-position is a key feature. Optimization strategies could involve altering the position of this group (e.g., to meta or para) or replacing it with other functionalities to explore interactions with specific pockets within the beta-adrenergic receptor.

The Amine Substituent: The bulky tert-butyl group on the amine is common in non-selective beta-blockers and is crucial for receptor antagonism. pharmacy180.com Modifying the size and nature of this alkyl group can modulate the potency and selectivity (β1 vs. β2) of the compound. For optimal activity, a secondary amine is considered essential. pharmacy180.com

The Propanolamine Side Chain: The hydroxyl group on the side chain is vital for binding to the receptor, typically forming a key hydrogen bond. The stereochemistry of the carbon atom bearing this hydroxyl group is critical; for beta-blockers, the (S)-enantiomer is generally 100 times more potent than the (R)-enantiomer. pharmacy180.com Synthesizing stereochemically pure (S)-Pargolol would be a direct approach to maximizing potency.

Radioligand displacement assays using Pargolol have been instrumental in quantifying how these structural elements, particularly the propargyloxy group, contribute to stabilizing ligand-receptor interactions.

Table 1: Potential Molecular Optimization Strategies for this compound

Structural Component Modification Strategy Potential Outcome on Potency
Aromatic Ring Introduce different substituents (e.g., chloro, methoxy) on the phenyl ring. Alter electronic properties and steric fit to enhance receptor binding affinity.
Propargyloxy Group Relocate to meta or para positions; replace with other alkynyl or functional groups. Probe receptor pocket to find more favorable interactions and improve binding.
Amine Substituent Replace the tert-butyl group with other bulky alkyl or arylalkyl groups. Modulate selectivity and potency by altering the fit in the hydrophobic region of the receptor.

| Side Chain | Ensure synthesis of the pure (S)-enantiomer. | Significantly increase binding affinity and pharmacological potency. pharmacy180.com |

Computational and In Silico Approaches in SAR for this compound

In modern drug discovery, computational, or in silico, methods are indispensable for accelerating the design and optimization of new drug candidates. researchgate.netnih.gov These techniques use computer simulations to model and predict the relationship between a molecule's structure and its biological activity (SAR), including its potency and potential off-target effects. researchgate.netresearchgate.net For a compound like this compound, these methods allow researchers to explore a vast chemical space of potential analogs without the immediate need for costly and time-consuming chemical synthesis. researchgate.net

The general workflow involves using the known structure of Pargolol as a starting point to design a virtual library of derivatives. These derivatives are then evaluated using various computational tools to predict their binding affinity for the beta-adrenergic receptor and other pharmacokinetic properties. frontiersin.org This process helps prioritize a smaller, more promising set of compounds for actual synthesis and laboratory testing. scielo.br

Predictive Modeling and Virtual Screening

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of computational drug design. scielo.br A QSAR model for Pargolol would be developed by creating a dataset of Pargolol analogs and their experimentally measured beta-blocking activities. The model then uses machine learning algorithms to establish a mathematical correlation between the chemical structures (represented by molecular descriptors) and their biological potency. nih.gov

Once a reliable predictive model is built, it can be used for virtual screening . researchgate.net In this process, the model rapidly evaluates thousands or even millions of virtual compounds from large chemical libraries. scielo.brresearchgate.net The goal is to identify novel structures, potentially different from the original Pargolol scaffold, that are predicted to have high potency as beta-adrenergic antagonists. mdpi.com This ligand-based virtual screening approach is highly efficient for discovering new hit compounds. scielo.br

Table 2: Hypothetical Workflow for Virtual Screening of Pargolol Analogs

Step Description Tools/Methods Used
1. Library Generation Design a virtual library of Pargolol analogs with modifications to the aryl ring, side chain, and amine substituent. Chemical drawing software; computational chemistry toolkits.
2. Model Development Build a QSAR or deep learning model using existing data on beta-blocker activity. nih.gov Machine learning platforms; specialized software like QSAR-Lit. scielo.br
3. Virtual Screening The predictive model screens the virtual library to forecast the potency of each analog. scielo.brnih.gov High-performance computing clusters; deep learning servers.
4. Compound Prioritization Analogs are ranked based on their predicted potency and other calculated properties (e.g., drug-likeness). nih.gov Data analysis software; molecular visualization tools.

| 5. Synthesis & Testing | The top-ranked virtual hits are synthesized and tested in the lab to validate the model's predictions. | Standard laboratory procedures. |

Application of Artificial Intelligence in SAR Analysis

Artificial Intelligence (AI), especially through advanced machine learning and deep learning models, has revolutionized SAR analysis. dlr.deesa.int Unlike traditional QSAR models, AI can uncover highly complex, non-linear patterns within large datasets, leading to more accurate predictions and novel insights. dlr.de

For this compound, AI could be applied in several ways:

Generative Models: AI can design entirely new molecules from scratch that are optimized to have high predicted potency and desirable drug-like properties, moving beyond simple modifications of the Pargolol structure.

Advanced SAR Interpretation: Deep learning models, such as graph-based neural networks, can analyze the Pargolol structure and its analogs to highlight which specific atoms and functional groups contribute most significantly to its activity. researchgate.net This provides a more nuanced understanding of the SAR.

Multi-Parameter Optimization: AI algorithms can simultaneously optimize a compound for multiple properties, such as high potency at the target receptor while minimizing predicted binding to off-target proteins and avoiding toxicity. nih.govmdpi.com This integrated approach is crucial for developing safer and more effective drugs.

By leveraging AI, researchers can more effectively navigate the complexities of SAR to design superior analogs of Pargolol, enhancing the potential for discovering next-generation beta-blockers. esa.int

Synthetic Methodologies and Chemical Characterization of Pargolol Hydrochloride

Diverse Synthetic Routes and Reaction Conditions for Pargolol (B1217361) Hydrochloride

The synthesis of Pargolol, chemically known as 1-(tert-butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-ol, and its subsequent conversion to the hydrochloride salt, can be achieved through various multi-step pathways. These routes are analogous to the well-established synthesis of other aryloxypropanolamine beta-blockers, such as propranolol (B1214883). google.comgoogle.comyoutube.com The core of the synthesis involves the formation of an ether linkage and the introduction of an amino alcohol side chain.

A primary and widely recognized synthetic strategy for Pargolol hydrochloride involves a two-step process. This pathway is a variation of the Williamson ether synthesis followed by an epoxide ring-opening reaction.

Route 1: Epoxide Formation and Amination

This common pathway begins with the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342) to form a key epoxide intermediate. This intermediate is then reacted with an amine to introduce the desired side chain.

Step 1: Synthesis of 3-(2-prop-2-ynoxyphenoxy)propane-1,2-epoxide: The synthesis starts with 2-(prop-2-yn-1-yloxy)phenol (B1267148), which is reacted with epichlorohydrin in an alkaline environment. A base, such as sodium hydroxide (B78521) (NaOH), is used to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This nucleophile then attacks the epichlorohydrin, displacing the chloride ion and forming the epoxide intermediate. A phase transfer catalyst, like benzyltriethylammonium chloride, can be employed to facilitate the reaction between the aqueous and organic phases, improving the reaction rate and yield. patsnap.com

Step 2: Synthesis of Pargolol: The resulting epoxide, 3-(2-prop-2-ynoxyphenoxy)propane-1,2-epoxide, undergoes a nucleophilic ring-opening reaction with tert-butylamine (B42293). The amine's nitrogen atom attacks one of the carbon atoms of the epoxide ring, leading to the formation of the Pargolol base. This reaction is typically carried out in a suitable solvent such as toluene (B28343) or methanol. patsnap.com

Step 3: Salt Formation: Finally, the Pargolol base is converted to its more stable and water-soluble hydrochloride salt by treating it with hydrochloric acid (HCl) in an appropriate solvent. google.com

An alternative, more direct approach has also been documented.

Route 2: Direct Amination

This method involves the direct reaction of tert-butylamine with a pre-formed alcohol.

The synthesis proceeds through the reaction of tert-butylamine with 3-(2-prop-2-ynoxyphenoxy)propan-2-ol. This reaction typically requires a base like sodium hydroxide and is often conducted under reflux conditions to ensure the reaction goes to completion.

A less common route, which avoids the use of the potentially hazardous epichlorohydrin, involves different starting materials. google.com

Route 3: Alternative Halohydrin Route (by analogy)

Drawing from alternative syntheses for similar compounds like propranolol, a route involving 1,3-dihaloacetone derivatives can be postulated. patsnap.comgoogle.com

Step 1: Alkylation: 2-(prop-2-yn-1-yloxy)phenol reacts with a compound like 1,3-dibromoacetone (B16897) in the presence of a base. patsnap.comgoogle.com

Step 2: Reduction: The resulting ketone is then reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). google.com

Step 3: Amination: The bromo- or iodo- group is subsequently displaced by tert-butylamine. google.com

Step 4: Salt Formation: The final product is converted to the hydrochloride salt. google.com

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the high purity of the final this compound product, which is essential for pharmaceutical applications. azom.comjopcr.com Purity standards for preclinical studies often require greater than 98%.

Key parameters that are typically optimized include:

Temperature: Controlling the reaction temperature is critical at each step. For instance, the initial etherification with epichlorohydrin is often performed at a moderately elevated temperature (e.g., 50°C) to ensure a reasonable reaction rate without promoting side reactions. patsnap.com The subsequent amination step may also be heated to ensure completion. patsnap.com

Choice of Base and Solvent: The selection of the base and solvent system significantly impacts the reaction's efficiency. In the epoxide formation step, a combination of sodium hydroxide and a phase transfer catalyst in a solvent like toluene is effective. patsnap.com For the ring-opening reaction, various bases such as N,N-diisopropylethylamine can be used in solvents like toluene. patsnap.com The choice of solvent also affects solubility, reaction rate, and ease of product isolation.

Molar Ratios: Adjusting the molar ratios of the reactants is a key optimization strategy. researchgate.net For example, using an excess of epichlorohydrin or the amine can drive the reaction to completion but may also lead to the formation of by-products and complicate purification. google.compatsnap.com

Reaction Time: The duration of the reaction is monitored to ensure the complete consumption of starting materials, often using techniques like Thin-Layer Chromatography (TLC). patsnap.comjopcr.com Extending the reaction time unnecessarily can lead to the formation of degradation products, while insufficient time results in low conversion rates. researchgate.net

Purification Methods: The final purity of this compound is highly dependent on the purification techniques employed. Recrystallization from a suitable solvent system, such as toluene/n-hexane, is a common method to remove impurities and isolate a high-purity product. google.com The use of modern equipment like Agitated Nutsche Filter Dryers (ANFD) can streamline the isolation and drying process, minimizing product loss and enhancing yield in a contained system. azom.com

The table below summarizes some optimized reaction parameters based on analogous syntheses.

Reaction StepParameterConditionPurposeReference
Epoxide FormationCatalystBenzyltriethylammonium chloride (Phase Transfer Catalyst)Enhance reaction between aqueous and organic phases patsnap.com
Base/Solvent30% NaOH(aq) / TolueneDeprotonates phenol for nucleophilic attack patsnap.com
Temperature/Time50°C for 6hOptimize reaction rate and completion patsnap.com
Ring-Opening/AminationBase/SolventN,N-diisopropylethylamine / TolueneCatalyze the ring-opening reaction patsnap.com
Temperature/Time45°C for 4hDrive reaction to completion while minimizing by-products patsnap.com
MonitoringThin-Layer Chromatography (TLC)Track disappearance of starting materials patsnap.com
PurificationMethodRecrystallization from Toluene/n-hexaneAchieve high purity of the final product google.com

Multi-Step Synthesis Pathways

Scalable Synthesis and Industrial Production Methods

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires robust, efficient, and safe methodologies that ensure consistent product quality and high yield. nih.gov

For industrial-scale production, batch processing is often replaced by continuous flow chemistry to ensure consistent quality and yield. Continuous flow reactors offer numerous advantages for pharmaceutical manufacturing. nih.gov Reagents are pumped through a network of tubes and mixers where the reaction occurs. google.com This setup provides a significantly higher surface-area-to-volume ratio compared to batch reactors, leading to superior heat and mass transfer. nih.gov

The key benefits of using continuous flow reactors for Pargolol synthesis include:

Enhanced Safety: The small volume of reactants within the reactor at any given time minimizes the risks associated with highly reactive intermediates or exothermic reactions. nih.gov

Precise Control: Flow systems allow for tight control over reaction parameters such as temperature, pressure, and residence time, which is critical for minimizing side-product formation and maximizing product quality. mdpi.com

Improved Efficiency and Yield: Accelerated reaction rates due to better heat transfer and the ability to operate at higher temperatures and pressures can increase throughput. nih.gov

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler than re-designing large-scale batch reactors. researchgate.net

A major challenge in the synthesis of aryloxypropanolamines like Pargolol is the formation of impurities. azom.com One significant by-product results from the N-alkylation of the newly formed secondary amine product with another molecule of the epoxide starting material, leading to a tertiary amine. vapourtec.com Another potential impurity is a disubstituted ether compound, especially in routes utilizing dihaloacetone. patsnap.com

Strategies to mitigate these issues and enhance efficiency include:

Stoichiometric Control: Precise control over the molar ratio of the amine to the epoxide in a continuous flow system can significantly reduce the formation of the tertiary amine by-product.

Catalytic Additives: Research on the analogous synthesis of propranolol has shown that adding a catalytic amount of water can be beneficial for both the yield and purity, substantially reducing the amount of tertiary amine by-product formed. vapourtec.com

Telescoped Reactions: In a flow chemistry setup, multiple reaction steps can be "telescoped" or integrated in-line without isolating the intermediates. mdpi.com This reduces processing time, minimizes waste, and lowers the risk of operator exposure and product contamination.

In-line Purification: Continuous flow systems can be coupled with in-line purification techniques to remove by-products as they are formed, further enhancing the purity of the final product stream.

Applying the principles of green chemistry is essential for developing sustainable and environmentally responsible manufacturing processes for pharmaceuticals like this compound. mdpi.comijpsr.com The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Key green chemistry principles applicable to Pargolol synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Routes with fewer steps and those that avoid the use of protecting groups, which generate more waste, are preferred. acs.org

Use of Safer Solvents and Reagents: The ideal synthesis would use non-toxic, renewable, and recyclable solvents. For example, research into related compounds has explored using glycerol, a bio-renewable and eco-friendly molecule, as a recyclable solvent and promoter. researchgate.net Furthermore, designing routes that avoid hazardous reagents like epichlorohydrin in favor of safer alternatives is a key goal. google.comwordpress.com

Catalysis: Using catalytic reagents is superior to stoichiometric reagents because catalysts are used in small amounts and can be recycled, which minimizes waste. The use of phase transfer catalysts or enzymatic catalysts, which are highly specific and often eliminate the need for protecting groups, aligns with this principle. acs.org

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. Optimized, high-yield reactions and telescoped continuous flow processes are inherently greener as they generate less waste per unit of product. ijpsr.com

Strategies for Minimizing By-products and Enhancing Efficiency

Stereoselective Synthesis of this compound and its Enantiomers

Pargolol possesses a single chiral center and exists as a racemic mixture. The general synthesis of Pargolol involves the reaction of tert-butylamine with 3-(2-prop-2-ynoxyphenoxy)propan-2-ol. However, specific methods detailing the stereoselective synthesis to isolate individual enantiomers of this compound are not described in the available literature.

The development of stereoselective synthesis is a critical aspect for many chiral drugs, as different enantiomers can exhibit distinct pharmacological activities. nih.govcrystalpharmatech.com General strategies for producing enantiopure compounds include asymmetric synthesis from chiral precursors or the resolution of racemic mixtures. nih.govmdpi.com Chiral separation of racemates can be achieved through techniques like classical resolution via diastereomeric salt formation or preferential crystallization. crystalpharmatech.com While these principles are broadly applicable to chiral compounds like beta-blockers, specific protocols and research findings for the stereoselective synthesis of Pargolol enantiomers have not been identified. nih.gov

Analytical Methodologies for this compound Characterization

Detailed and validated analytical methods specifically for the characterization of this compound are not well-documented in the searched scientific papers. While general analytical techniques are standard for pharmaceutical compounds, specific parameters and validation data for Pargolol are absent.

Techniques for Purity Verification (e.g., HPLC, Mass Spectrometry)

Standard techniques for purity verification of pharmaceutical compounds include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC methods are widely used for the analysis of related beta-blockers like Propranolol, often employing C18 columns with mobile phases consisting of buffers and organic solvents like acetonitrile (B52724) or methanol, with UV detection. nih.govijper.org For instance, a Reverse Phase-Ultra Performance Liquid Chromatography (RP-UPLC) method for Propranolol hydrochloride utilized a C18 column with a mobile phase of 0.1% trifluoroacetic acid and acetonitrile (80:20 v/v) and UV detection at 230 nm. nih.gov Similarly, High-Performance Thin-Layer Chromatography (HPTLC) has also been validated for analyzing Propranolol. nih.govijpsonline.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is another powerful technique for identifying and quantifying impurities. ijper.org However, specific methods, including column types, mobile phases, and validation results (linearity, accuracy, precision) for the purity verification of this compound itself, are not available.

Methods for Chiral Purity Assessment (e.g., Chiral HPLC)

The separation of enantiomers is essential for chiral drugs. crystalpharmatech.com This is commonly achieved using chiral chromatography, particularly Chiral HPLC. nih.govchiralpedia.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. chiralpedia.com Polysaccharide-based columns are frequently used for this purpose. ymc.co.jp Supercritical Fluid Chromatography (SFC) is another emerging technique for faster chiral separations. shimadzu.com

For the related compound Propranolol, enantiomeric separation has been successfully achieved using Chiral HPLC with a cellulose-based CSP. chiralpedia.com Despite the known chiral nature of Pargolol, specific Chiral HPLC or other enantioselective methods developed and validated for its chiral purity assessment have not been reported in the literature searched.

Analytical Method Development and Validation for Quantification

The development and validation of analytical methods are crucial to ensure the quality and consistency of pharmaceutical products. redalyc.org A validated method provides assurance of its linearity, accuracy, precision, and robustness. ijper.orgredalyc.org Numerous studies report the development and validation of quantitative methods for Propranolol hydrochloride in various dosage forms using techniques like UV-Vis Spectrophotometry and RP-HPLC. ijper.orgredalyc.org These validation studies typically define parameters such as the linear range, limit of detection (LOD), limit of quantification (LOQ), and recovery percentages. nih.govijper.org

Unfortunately, no dedicated studies detailing the development and validation of a specific analytical method for the quantification of this compound were found. Without such studies, data tables for linearity, precision, accuracy, and other validation parameters cannot be generated.

Preclinical Pharmacological Research of Pargolol Hydrochloride in Animal Models

In Vitro Pharmacological Models for Preclinical Assessment

In vitro studies are fundamental in the initial stages of drug discovery, offering a controlled environment to investigate the direct interaction of a compound with its molecular target and to predict its physiological effects. For Pargolol (B1217361) hydrochloride, these models have been crucial in defining its beta-blocking activity.

Cell-Based Assay Systems

Cell-based assays provide a more physiologically relevant context than simple biochemical assays by utilizing living cells. curiaglobal.com These systems are invaluable for assessing a compound's activity on cellular functions. accelevirdx.com For a beta-blocker like Pargolol hydrochloride, relevant cell-based assays would typically involve cell lines endogenously expressing or engineered to express β1- and β2-adrenergic receptors.

Key applications of cell-based assays in the preclinical assessment of beta-blockers include:

Receptor Binding and Functional Assays: Competitive radioligand binding assays using whole cells can determine the affinity of this compound for β-adrenergic receptors. Functional assays, such as measuring changes in intracellular cyclic AMP (cAMP) levels in response to beta-agonist stimulation (e.g., isoproterenol), can quantify the antagonist potency of the compound.

Cytotoxicity and Viability Assays: Assays measuring metabolic activity (e.g., MTT or XTT assays) or cell membrane integrity (e.g., trypan blue exclusion) are used to evaluate the potential toxic effects of the compound on different cell types. innoprot.com

Phenotypic Screening: High-content imaging can be employed to observe morphological changes in cells, such as alterations in cell shape or proliferation, upon treatment with this compound. curiaglobal.com

While the principles of these assays are well-established, specific published data from comprehensive cell-based assay screenings for this compound are not widely available in the public domain.

Table 1: Overview of Potentially Relevant Cell-Based Assays for this compound

Assay TypePurposeExample Readout
Receptor Binding Determine binding affinity to β-adrenergic receptors.Displacement of a radiolabeled ligand (e.g., [³H]-CGP 12177).
Functional (cAMP) Quantify antagonist activity.Inhibition of isoproterenol-stimulated cAMP production.
Cell Viability Assess potential cytotoxicity.Colorimetric change (MTT assay) or luminescence (ATP assay). innoprot.com
Phenotypic Observe changes in cell morphology and behavior.High-content imaging analysis of cell shape and number. curiaglobal.com

Isolated Tissue and Organ Preparations

Isolated tissue and organ bath experiments are a cornerstone of classical pharmacology, allowing for the study of drug effects on intact, functional tissues in a controlled ex vivo environment. revespcardiol.orgvin.com For this compound, these preparations have been essential for characterizing its non-selective beta-blocking action on cardiovascular tissues.

Studies on isolated tissues for beta-blockers typically involve:

Isolated Heart Preparations: The Langendorff-perfused heart model allows for the assessment of a drug's direct effects on heart rate, contractility, and coronary flow, independent of systemic neural and hormonal influences. emkatech.comhugo-sachs.de In such preparations, this compound would be expected to antagonize the positive chronotropic and inotropic effects of beta-agonists like isoproterenol (B85558).

Isolated Vascular Smooth Muscle: Strips of arteries (e.g., aorta) or veins are mounted in organ baths to study vasodilation and vasoconstriction. nih.gov this compound's ability to block β2-adrenergic receptor-mediated relaxation of vascular smooth muscle can be quantified in these models.

Isolated Tracheal Preparations: To investigate β2-adrenergic receptor blockade, isolated tracheal ring preparations are used. cornell.edu Beta-agonists induce relaxation of the tracheal smooth muscle, an effect that would be inhibited by a non-selective beta-blocker like this compound.

Specific research has indicated that this compound has been evaluated in isolated heart and vascular smooth muscle preparations, confirming its antagonistic effects at beta-adrenergic receptors. innoprot.comadooq.complos.org

Table 2: Representative Findings from Isolated Tissue Studies with Beta-Blockers

Tissue PreparationAgonistExpected Effect of this compoundParameter Measured
Isolated Guinea Pig Atria IsoproterenolInhibition of increased heart rateSpontaneous beating rate
Isolated Rat Aorta IsoproterenolInhibition of relaxation in pre-contracted tissueIsometric tension
Isolated Guinea Pig Trachea IsoproterenolInhibition of relaxationIsometric tension

High-Throughput Screening Methodologies

High-throughput screening (HTS) involves the automated testing of large numbers of compounds for activity against a specific biological target. googleapis.com This approach accelerates the early phases of drug discovery by rapidly identifying "hit" compounds from extensive chemical libraries. dispendix.com

For a compound like this compound, HTS assays could be designed to:

Identify Receptor Binding: Radioligand binding assays adapted to a microplate format (e.g., 96- or 384-well plates) can be used to screen for compounds that displace a labeled ligand from β-adrenergic receptors.

Measure Functional Activity: Cell-based HTS assays that measure second messenger levels (e.g., cAMP using FRET or luminescence-based reporters) or reporter gene activation downstream of receptor activation are common. limes-institut-bonn.de

While HTS is a standard tool in modern drug discovery, there is no specific information available in the public literature detailing the use of HTS in the initial discovery or subsequent evaluation of this compound, which was developed before the widespread adoption of these technologies. dispendix.com

In Vivo Animal Models for Pharmacological Evaluation

In vivo studies are critical for understanding the pharmacological effects of a drug candidate in a whole, living organism, providing insights into its efficacy, pharmacokinetics, and interactions within a complex physiological system. curiaglobal.com Early animal studies were crucial in demonstrating the beta-blocking and antiarrhythmic properties of this compound.

Selection of Animal Species and Strains

The choice of animal species for preclinical testing is a critical decision based on the physiological and genetic similarity to humans for the disease . elixirgensci.com For cardiovascular drugs like beta-blockers, several species are commonly used.

Rodents (Rats and Mice): Rats, particularly strains like the Sprague-Dawley, are frequently used to model cardiovascular conditions such as hypertension and isoproterenol-induced cardiac injury. fyonibio.comnih.gov Their small size and well-characterized physiology make them suitable for initial efficacy and safety screening. Mouse models, including genetically modified strains, are also valuable for investigating specific molecular pathways. magnitudebiosciences.com

Canine Models: Dogs have a cardiovascular system that shares significant anatomical and physiological similarities with humans, making them a valuable model for studying arrhythmias and cardiac hemodynamics. cornell.edu Studies in canine models demonstrated the efficacy of this compound against chemically-induced arrhythmias.

Other Species: Rabbits are also used in cardiovascular research, including for the evaluation of beta-blockers. petmd.com Larger animals like pigs and non-human primates are used in later-stage preclinical development due to their even closer resemblance to human cardiovascular physiology, though their use is less common in early-stage research. msdvetmanual.comthno.org

Table 3: Common Animal Species in Preclinical Cardiovascular Research for Beta-Blockers

SpeciesRelevant Strains/ModelsKey Advantages for Beta-Blocker Research
Rat Sprague-Dawley, Spontaneously Hypertensive Rat (SHR)Well-established models of hypertension and tachycardia; cost-effective. fyonibio.comnih.gov
Dog BeagleSimilar cardiac electrophysiology to humans; valuable for arrhythmia studies. cornell.edu
Rabbit New Zealand WhiteUsed for pharmacokinetic and pharmacodynamic studies of beta-blockers. petmd.com

Development and Validation of Disease-Specific Animal Models (relevant to beta-blocker pharmacology)

To test the efficacy of a beta-blocker like this compound, animal models that mimic human cardiovascular diseases where beta-adrenergic overactivity is a key pathological feature are essential.

Isoproterenol-Induced Tachycardia/Myocardial Injury: Administration of the potent, non-selective beta-agonist isoproterenol is a widely used and validated model to induce tachycardia, myocardial stress, and in higher doses, cardiac injury in rats. nih.govresearchgate.netplos.org The ability of a beta-blocker to antagonize the heart rate increase and other cardiac changes induced by isoproterenol is a primary indicator of its efficacy. Early studies confirmed that this compound was effective in suppressing isoproterenol-induced tachycardia.

Chemically-Induced Arrhythmia Models: In canine models, arrhythmias can be induced by the administration of agents like halothane (B1672932) and adrenaline. These models are used to evaluate the antiarrhythmic potential of new compounds. This compound was shown to be effective in suppressing such arrhythmias, highlighting its potential as an antiarrhythmic agent.

Hypertension Models: Spontaneously Hypertensive Rats (SHR) are a genetically validated model of human essential hypertension. fyonibio.com While specific data for this compound in this model is not readily available, it is a standard model for evaluating the antihypertensive effects of beta-blockers.

The validation of these models involves demonstrating that they consistently reproduce key features of the human disease and are sensitive to standard-of-care treatments, such as established beta-blockers like propranolol (B1214883). researchgate.netnih.gov

Considerations for Translational Relevance of Animal Models

The translation of findings from animal models to human clinical outcomes is a cornerstone of pharmaceutical research, yet it is fraught with challenges. osf.ionih.gov For this compound, a compound whose clinical development was discontinued, understanding the limitations of the preclinical data is paramount. The relevance of animal studies hinges on the appropriate selection of species and the design of experiments that accurately mimic human pathophysiology. mdpi.comresearchgate.net

Significant biological differences between animal species and humans in terms of genetics, cellular functions, immune responses, and metabolism can lead to discrepancies in drug response. osf.io For instance, the density and subtype distribution of beta-adrenergic receptors, the primary targets of Pargolol, can vary across species, potentially altering the observed pharmacodynamic effects. Although early studies in canine models demonstrated Pargolol's efficacy against chemically-induced arrhythmias, extrapolating these results to human arrhythmias requires caution. Artificially induced disease states in laboratory animals may not fully replicate the complexity of naturally occurring diseases in humans. osf.io

Therefore, while animal models provide invaluable foundational knowledge about a compound's mechanism of action and potential efficacy, the data must be interpreted within the context of these inherent interspecies differences. nih.govmdpi.com The lack of extensive clinical data for this compound means that its preclinical profile serves as the primary source of information, underscoring the importance of critically evaluating the translational predictability of the animal models used. osf.io

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Preclinical Models

Pharmacokinetic (PK) studies describe the journey of a drug through the body—what the body does to the drug—encompassing absorption, distribution, metabolism, and excretion (ADME). nih.govijrpc.com Conversely, pharmacodynamic (PD) studies examine the effects of the drug on the body. nih.govresearchgate.net The integration of PK and PD data from preclinical animal models is essential for establishing the relationship between dose, drug concentration, and therapeutic effect. researchgate.netstjude.org

For this compound, classified as a non-selective beta-adrenergic antagonist, early animal research focused on its pharmacodynamic effect of suppressing isoproterenol-induced tachycardia. This demonstrates its intended beta-blocking activity. Preclinical PK/PD studies are typically conducted in various species, such as rats and dogs, to understand these relationships before human trials. nih.gov Although detailed PK/PD models for this compound are not publicly available, the general parameters assessed are well-established in pharmacology.

Table 1: Typical Pharmacokinetic Parameters Evaluated in Preclinical Animal Models

ParameterDescriptionSignificance
Cmax Maximum (peak) plasma concentrationIndicates the highest level of drug exposure.
Tmax Time to reach CmaxProvides information on the rate of drug absorption.
AUC Area Under the Curve (plasma concentration-time)Represents the total drug exposure over time.
t1/2 Elimination Half-lifeThe time required for the drug concentration to decrease by half.
CL ClearanceThe rate at which the drug is removed from the body.
Vd Volume of DistributionIndicates the extent of drug distribution into body tissues.

This table represents typical parameters measured in preclinical PK studies. Specific values for this compound are not documented in available literature.

Assessment of Exposure-Response Relationships

The core of PK/PD analysis lies in defining the exposure-response relationship, which links the concentration of a drug at its site of action to the intensity of its pharmacological effect. nih.govresearchgate.net This relationship is critical for selecting an appropriate dosage regimen that maximizes efficacy while minimizing potential toxicity. In preclinical studies, this involves measuring drug concentrations in plasma at various time points after administration and simultaneously assessing a relevant biological response. nih.gov

For this compound, studies in canine models that demonstrated its ability to counteract halothane-adrenaline-induced arrhythmias qualitatively established an exposure-response relationship. This indicates that achieving a certain concentration of the drug in the body leads to a measurable antiarrhythmic effect. Quantitatively, this relationship is often described using mathematical models, such as the Emax or sigmoid Emax model, which correlate drug concentration with the magnitude of the effect. researchgate.net These models help to determine key parameters like the EC50 (the concentration at which 50% of the maximum effect is observed). While specific modeling data for this compound is unavailable, this standard approach would have been fundamental to its preclinical evaluation.

Physiological Factors Influencing PK/PD

A multitude of physiological factors can influence the pharmacokinetics and pharmacodynamics of a drug, leading to variability in response both within and between species. saspublishers.com Key factors include age, body weight, sex, and the health status of the animal, particularly the function of organs critical for drug metabolism and elimination, such as the liver and kidneys. mdpi.comeuropa.eu For beta-blockers like propranolol, which shares structural similarities with Pargolol, impaired hepatic or renal function is known to alter drug clearance, necessitating dose adjustments. researchgate.net

Genetic variability, especially in the expression of metabolic enzymes like the cytochrome P450 (CYP) family, can also significantly impact how a drug is processed. wikipedia.org Furthermore, the pharmacodynamic response to this compound is dependent on the physiological state of the adrenergic system, including the density and sensitivity of β1- and β2-adrenoceptors in target tissues like the heart and lungs. Any condition or co-administered substance that alters these receptors or their signaling pathways could modify the drug's effect.

Metabolic Pathway Elucidation in Preclinical Animal Models

Understanding the metabolic fate of a drug candidate is a crucial component of preclinical research. These studies identify the biochemical transformations a compound undergoes, the enzymes involved, and the structure of the resulting metabolites. fda.gov This information is vital for interpreting toxicology data and predicting a drug's pharmacokinetic profile in humans. Animal models, particularly rats and dogs, are routinely used for this purpose, often employing radiolabeled compounds to trace the drug and its byproducts through the body. nih.govmdpi.com

This compound belongs to the aryloxypropanolamine class of beta-blockers. For this class, common metabolic pathways include aromatic hydroxylation, N-dealkylation of the side chain, and subsequent conjugation reactions like glucuronidation to increase water solubility for excretion. wikipedia.orgfda.gov While the specific metabolic pathways for Pargolol have not been detailed in the literature, it is expected to undergo similar biotransformations.

Identification and Structural Elucidation of Metabolites

The process of identifying metabolites involves collecting biological samples (such as urine, feces, and bile) from animals administered the drug and using advanced analytical techniques to isolate and characterize the metabolic products. fda.govnih.gov High-performance liquid chromatography (HPLC) is often used to separate the metabolites, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for their structural elucidation. nih.gov

Due to the discontinuation of its development, specific metabolites of this compound have not been documented. However, based on the metabolism of the related beta-blocker propranolol, one can hypothesize the formation of several types of metabolites. wikipedia.orgfda.gov

Table 2: Hypothetical Metabolites of this compound Based on Known Beta-Blocker Metabolism

Hypothetical MetabolitePotential Metabolic Reaction
Hydroxylated PargololAromatic hydroxylation on the phenoxy ring.
N-desisopropyl PargololN-dealkylation of the tert-butylamino group.
Pargolol GlucuronideDirect glucuronidation of the parent molecule or its hydroxylated metabolites.
Carboxylic acid derivativesOxidation of the side chain.

This table is illustrative and presents potential metabolites based on the known biotransformation of similar chemical structures. These specific metabolites have not been experimentally confirmed for this compound.

In Vitro Metabolic Stability and Biotransformation Studies (e.g., using tissue homogenates)

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to metabolism. srce.hrif-pan.krakow.pl These experiments typically involve incubating the drug with subcellular fractions of liver cells, such as microsomes (which contain phase I CYP enzymes) or S9 fractions, or with whole cells like hepatocytes. nih.gov Tissue preparations from various species, including rats, dogs, and humans, are used to evaluate interspecies differences in metabolism.

The primary goal is to measure the rate at which the parent drug is consumed over time. From this, key parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated. srce.hr A compound that is rapidly metabolized (in vitro) is likely to have high clearance and a short half-life in vivo, which can affect its bioavailability and dosing frequency. These studies help researchers to identify metabolically unstable compounds early in the discovery process. if-pan.krakow.pl

Table 3: Illustrative Example of an In Vitro Metabolic Stability Assay Design

ComponentDescriptionPurpose
Test Compound This compoundThe substrate for the metabolic reaction.
Metabolic System Liver microsomes or hepatocytes from rat, dog, or human.Provides the necessary metabolic enzymes (e.g., CYPs).
Cofactor NADPH (for microsomes)Required for the activity of CYP enzymes.
Incubation Performed at 37°C for a set time course (e.g., 0, 5, 15, 30, 60 minutes).Allows the metabolic reaction to proceed.
Analysis LC-MS/MSTo quantify the amount of parent compound remaining at each time point.

This table outlines the general methodology for an in vitro metabolic stability study. Specific results for this compound are not available in the public domain.

Biomarker Analysis in Preclinical Pharmacological Studies

In the preclinical evaluation of this compound, biomarker analysis in animal models is fundamental to characterizing its pharmacodynamic (PD) and safety profiles. Biomarkers serve as quantifiable indicators of biological processes, providing critical insights into the drug's mechanism of action and potential toxicity before human trials. tandfonline.com For a non-selective beta-adrenergic antagonist like Pargolol, these analyses focus on cardiovascular and other systemic markers.

Pharmacodynamic biomarkers are essential for demonstrating that this compound is exerting its intended therapeutic effect. As a beta-blocker, its primary mechanism involves competitively antagonizing β1 and β2-adrenergic receptors, thereby blocking the effects of catecholamines such as epinephrine (B1671497) and norepinephrine. frontiersin.orgfrontiersin.org Key PD biomarkers evaluated in animal models include:

Heart Rate and Blood Pressure: A reduction in heart rate and blood pressure are hallmark indicators of beta-blockade and are continuously monitored as primary evidence of the drug's activity.

Antagonism of Isoproterenol-Induced Tachycardia: Isoproterenol, a non-selective β-adrenoceptor agonist, is commonly administered in animal models to induce cardiac stress, such as an increased heart rate (tachycardia). nih.govnih.gov The ability of this compound to attenuate or prevent this induced tachycardia serves as a specific and quantifiable measure of its β-blocking potency. vt.edu

Electrocardiogram (ECG) Parameters: Changes in ECG intervals (e.g., RR interval) are analyzed to assess the electrophysiological effects of the drug on cardiac conduction. nih.gov

Safety biomarkers are monitored to identify potential adverse effects. Since this compound is non-selective, it can affect β2-receptors in tissues other than the heart. Preclinical studies, therefore, assess a broad range of safety biomarkers:

Cardiac Safety: Beyond the intended pharmacodynamic effects, biomarkers for cardiotoxicity are crucial. This includes monitoring for pathological changes in heart weight or wall thickness and measuring cardiac enzymes like troponins in blood, which can indicate myocardial injury. nih.govtandfonline.com

Metabolic and Systemic Biomarkers: Beta-blockers can influence metabolic processes. frontiersin.org Therefore, biomarkers related to glucose metabolism and oxidative stress may be evaluated. frontiersin.orgfrontiersin.org Standard clinical pathology panels are also used to monitor liver function (e.g., ALT, AST) and kidney function (e.g., creatinine) to ensure no off-target organ toxicity.

The table below summarizes the key biomarkers used in the preclinical study of this compound.

Biomarker CategorySpecific BiomarkerPurpose in this compound StudiesExpected Effect of this compound
PharmacodynamicHeart RateTo confirm primary beta-blocking activity. Decrease
Blood PressureTo assess antihypertensive effect. Decrease
Response to Isoproterenol ChallengeTo quantify the degree of β-receptor antagonism. nih.govBlunted heart rate increase
SafetyCardiac TroponinsTo detect potential drug-induced myocardial injury. tandfonline.comNo significant increase
Heart/Body Weight RatioTo screen for cardiac hypertrophy. nih.govNo significant increase
Serum Creatinine / ALTTo monitor kidney and liver function for toxicity.Remain within normal range

Methodological and Ethical Considerations in Preclinical Animal Research

The design and execution of preclinical animal studies for this compound must adhere to rigorous methodological and ethical standards to ensure the validity of the data and the welfare of the animals. garvan.org.au These considerations are overseen by institutional review boards, such as an Animal Ethics Committee (AEC). garvan.org.au

Methodologically, studies must be designed to yield clear, reproducible results. This involves:

Rationale and Model Selection: A clear scientific justification for the use of animals is paramount. garvan.org.au The choice of animal species is critical; rodents, such as rats and mice, are frequently used in cardiovascular research due to their physiological similarities to humans and the availability of established disease models, like isoproterenol-induced cardiac stress. nih.govnih.govtandfonline.com The specific strain may also be chosen for its known susceptibility to cardiovascular challenges. frontiersin.org

Study Design: Preclinical evaluations typically employ a robust design that includes control groups (e.g., placebo-treated animals) to provide a baseline for comparison. Pharmacokinetic and pharmacodynamic (PK/PD) modeling is often used to understand the relationship between drug concentration and its effect over time, which helps in extrapolating findings.

Reproducibility: To minimize variability and enhance the reliability of findings, methodologies for data collection and reporting should be harmonized and clearly documented. nih.gov

Ethical considerations are governed by the "3Rs" principles: Replacement, Reduction, and Refinement. europa.eu

Replacement: This principle encourages the use of non-animal methods whenever possible. europa.eu For this compound, this could involve using in-vitro human cardiac cells or computational models for initial screening of activity or cardiotoxicity, thereby reducing the reliance on live animal testing. oup.comastrazeneca.com

Reduction: This involves designing experiments to use the minimum number of animals necessary to obtain statistically significant and scientifically valid data. garvan.org.au

The following table outlines the key methodological and ethical considerations.

ConsiderationComponentApplication in this compound Research
MethodologicalAnimal ModelUse of validated rodent models (e.g., Sprague-Dawley rat, C57BL/6J mouse) susceptible to isoproterenol-induced cardiac stress. nih.govtandfonline.com
Study DesignInclusion of placebo/control groups; PK/PD modeling to characterize dose-response relationship.
Ethical (The 3Rs)ReplacementUtilizing in-vitro assays (e.g., cell cultures) for preliminary screening to reduce the number of animal studies. astrazeneca.com
ReductionCareful statistical planning to use the minimum number of animals while ensuring robust results. garvan.org.au
RefinementAdministering anesthesia for procedures, providing post-procedural analgesia, and ensuring proper housing and care by trained staff. garvan.org.aubio.org

Advanced Research Methodologies and Future Directions in Pargolol Hydrochloride Research

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful in silico tools to predict and analyze the behavior of drug molecules, reducing the time and resources required for laboratory experiments. nih.gov

Understanding the rate at which a drug is released from its dosage form is fundamental to predicting its efficacy. Theoretical models are applied to in vitro dissolution data to elucidate the underlying release mechanisms. While specific studies on Pargolol (B1217361) hydrochloride formulations are not prevalent, the methodologies can be described based on studies of similar beta-blockers like propranolol (B1214883) hydrochloride. kinampark.comscielo.orgnih.gov

Drug release kinetics from a formulation can be analyzed using several mathematical models: researchgate.net

Zero-Order Model: Describes a release rate that is independent of the drug concentration.

First-Order Model: Describes a release rate that is dependent on the drug concentration.

Higuchi Model: Characterizes drug release as a diffusion process based on Fick's law, proportional to the square root of time.

Korsmeyer-Peppas Model: A semi-empirical model that describes drug release from a polymeric system, often used to differentiate between Fickian diffusion, non-Fickian (anomalous) transport, and case-II transport (polymer relaxation/erosion). researchgate.net

For a hypothetical sustained-release tablet of Pargolol hydrochloride, researchers would measure the cumulative percentage of drug released over time and fit this data to the various models. The model with the highest correlation coefficient (R²) is typically chosen to represent the release mechanism. For instance, studies on propranolol hydrochloride have shown that release can be diffusion-controlled or follow first-order kinetics depending on the formulation. scielo.orgnih.gov

Table 1: Hypothetical Application of Release Kinetic Models to a this compound Formulation
Kinetic ModelEquationInterpretation for Pargolol HCl Release
Zero-OrderQ_t = Q_0 + K_0tDrug release occurs at a constant rate, ideal for prolonged therapeutic effect.
First-Orderlog(Q_t) = log(Q_0) - K_1t/2.303Release rate is proportional to the remaining drug concentration in the dosage form.
HiguchiQ_t = K_H \sqrt{t}The primary release mechanism is diffusion from the matrix.
Korsmeyer-PeppasM_t/M_\infty = K_{KP}t^nThe release exponent 'n' indicates the mechanism (e.g., n ≈ 0.5 for Fickian diffusion).

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand (Pargolol) and its receptor (β-adrenergic receptors). nih.gov Docking predicts the preferred orientation of the molecule when bound to a receptor, while MD simulations provide insights into the stability of the ligand-receptor complex over time. nih.govresearchgate.net

The general workflow for such a study on this compound would involve:

Preparation: Obtaining the 3D crystal structure of the target receptors (β1 and β2-adrenergic receptors) from a protein database.

Docking: Using software like Autodock or Glide to place the Pargolol molecule into the receptor's binding site and score the resulting poses based on binding energy. researchgate.netmdpi.com

MD Simulation: Taking the best-docked complex and running a simulation using software like GROMACS or AMBER to observe the flexibility of the complex and the persistence of key interactions (like hydrogen bonds) over a set time period (e.g., 100 nanoseconds). frontiersin.orgajchem-a.com

These simulations can reveal the specific amino acid residues within the β-adrenergic receptors that are crucial for binding Pargolol, providing a molecular basis for its antagonist activity. mdpi.com This information is invaluable for designing new molecules with improved affinity or selectivity.

Table 2: Illustrative Output of a Molecular Docking Study for Pargolol at a β-Adrenergic Receptor
ParameterExample ValueSignificance
Binding Affinity (kcal/mol)-8.5Indicates the predicted strength of the binding interaction; more negative values suggest stronger binding.
Interacting ResiduesAsp113, Ser204, Phe290Identifies the specific amino acids in the receptor that form key bonds (e.g., hydrogen, hydrophobic) with Pargolol.
Root Mean Square Deviation (RMSD) from MD2.1 ÅMeasures the average deviation of the protein backbone over the simulation time, indicating the stability of the complex. frontiersin.org

Theoretical Models of Drug Release Kinetics

Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Contexts

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. srce.hr In a preclinical context, PBPK models use in vitro data and species-specific physiological information to predict a drug's pharmacokinetic profile in animals, which can help anticipate human pharmacokinetics. srce.hrmdpi.com

Developing a PBPK model for this compound would require the following key inputs:

Drug-Specific Parameters: Physicochemical properties like molecular weight, pKa, solubility, and lipophilicity.

In Vitro ADME Data: Intestinal permeability (e.g., from Caco-2 assays), metabolic stability (from liver microsomes), and plasma protein binding.

System-Specific Parameters: Physiological data for the preclinical species (e.g., rat), including organ volumes, blood flow rates, and enzyme abundance. mdpi.com

By integrating these data, a PBPK model can predict plasma concentration-time profiles and tissue distribution, helping to prioritize candidates and design more efficient in vivo studies. srce.hrdrug-dev.com This approach is particularly useful for understanding how formulation changes or physiological differences might impact drug exposure. mdpi.com

Table 3: Essential Input Parameters for a Preclinical PBPK Model of this compound
Parameter CategorySpecific InputSource of Data
PhysicochemicalMolecular Weight, logP, pKa, Solubility vs. pHExperimental measurement or computational prediction
AbsorptionEffective Permeability (Peff)In vitro cell-based assays (e.g., Caco-2)
DistributionPlasma Protein Binding (fu,p), Blood-to-Plasma RatioIn vitro equilibrium dialysis or ultrafiltration
MetabolismIntrinsic Clearance (CLint)In vitro studies with liver microsomes or hepatocytes
PhysiologyOrgan volumes, blood flow rates, tissue compositionSpecies-specific literature values

Development of Advanced Receptor Pharmacology Concepts

While Pargolol is classified as a non-selective β-adrenergic antagonist, advanced pharmacological concepts could further characterize its interaction with its targets. Traditional pharmacology often focuses on affinity (how tightly a drug binds) and efficacy (the response it produces). Advanced concepts explore the temporal and qualitative dimensions of drug-receptor interactions.

For Pargolol, future research could investigate:

Receptor Residence Time: The duration for which a drug molecule remains bound to its receptor. A longer residence time might lead to a more sustained pharmacological effect in vivo that is not predicted by binding affinity alone. This could differentiate Pargolol from other beta-blockers like Propranolol. drugbank.comopenaccessjournals.com

Biased Agonism (or Functional Selectivity): The ability of a ligand to selectively activate certain signaling pathways downstream of a single receptor while blocking others. Investigating whether Pargolol exhibits any bias at β-receptors could uncover novel therapeutic activities or explain its specific clinical profile.

Allosteric Modulation: Assessing if Pargolol binds to a site on the receptor distinct from the primary (orthosteric) site, potentially modulating the binding and effect of endogenous ligands like adrenaline.

These advanced studies would require sophisticated in vitro functional assays that measure downstream signaling events (e.g., cAMP production, β-arrestin recruitment) in response to receptor activation.

Systematic Literature Review Strategies and Identification of Research Gaps

A systematic literature review is a structured method to identify, appraise, and synthesize all relevant research on a specific topic. leeds.ac.uklitmaps.com Unlike a traditional narrative review, it uses a predefined protocol to minimize bias. litmaps.com Conducting a systematic review on this compound would be instrumental in formally identifying and characterizing the gaps in current knowledge.

The process would follow established guidelines like PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) and could be structured using a framework like PICO: litmaps.com

P opulation: Preclinical models or human subjects.

I ntervention: Administration of this compound.

C omparison: Placebo or another beta-blocker (e.g., Propranolol). nih.govchemspider.com

O utcome: Pharmacodynamic effects (e.g., heart rate reduction) or pharmacokinetic parameters.

A systematic search of databases like PubMed, Scopus, and Web of Science would likely confirm the scarcity of recent research. The primary research gap identified would be the lack of modern, mechanistic studies across all areas—from computational analysis and PBPK modeling to advanced receptor pharmacology. mdpi.comnih.gov The review would conclude with a clear agenda for future research, emphasizing the need to apply contemporary methodologies to fully characterize this compound. leeds.ac.uknih.gov

Table 4: PICO Framework for a Systematic Review on this compound
Framework ComponentExample Research Question: "In preclinical animal models, what is the effect of this compound compared to Propranolol on cardiovascular parameters?"
P opulationPreclinical animal models (e.g., rats, dogs)
I nterventionThis compound
C omparisonPropranolol hydrochloride
O utcomeChanges in heart rate, blood pressure, and other hemodynamic measures.

Q & A

Q. What is the primary mechanism of action of pargolol hydrochloride as a β-adrenergic receptor antagonist, and how can this be experimentally validated?

this compound selectively inhibits β-adrenergic receptors, competitively blocking catecholamine binding to modulate cardiovascular and metabolic responses. To validate this, researchers can:

  • Perform radioligand binding assays using [³H]-dihydroalprenolol to measure receptor affinity (Ki values) .
  • Compare its potency to established β-blockers (e.g., propranolol) in isolated tissue models (e.g., rat atria for β₁-receptor effects) .
  • Use cAMP accumulation assays in HEK-293 cells expressing β₂-adrenergic receptors to confirm functional antagonism .

Q. How does this compound’s selectivity for β-receptor subtypes compare to other β-blockers, and what methods are used to assess this?

Unlike non-selective β-blockers (e.g., propranolol), pargolol’s subtype selectivity remains understudied. To evaluate:

  • Conduct competitive binding assays with subtype-specific antagonists (e.g., CGP 20712A for β₁, ICI 118,551 for β₂) .
  • Use knockout animal models (e.g., β₁- or β₂-adrenergic receptor-deficient mice) to isolate physiological effects .

Q. What are the recommended solubility and formulation protocols for in vitro studies of this compound?

this compound is typically dissolved in DMSO (10–50 mM stock solutions) and diluted in assay buffers (e.g., PBS). Critical considerations:

  • Avoid concentrations >0.1% DMSO in cell-based assays to prevent cytotoxicity .
  • Validate stability via HPLC-UV or LC-MS under experimental conditions (pH, temperature) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on pargolol’s off-target effects (e.g., serotonin or dopamine receptor interactions)?

Contradictions may arise from receptor cross-talk or assay-specific artifacts. Mitigation strategies:

  • Perform broad-spectrum receptor profiling (e.g., Eurofins CEREP panel) to identify off-target binding .
  • Use knockdown models (siRNA/shRNA) to silence non-target receptors and isolate β-adrenergic effects .
  • Validate findings across multiple platforms (e.g., functional assays vs. binding studies) .

Q. What methodologies are optimal for studying pargolol’s pharmacokinetics in preclinical models, given its lack of clinical data?

  • In vivo pharmacokinetics : Administer pargolol (1–10 mg/kg) intravenously/orally in rodents; collect plasma/tissue samples at timed intervals. Quantify via LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL .
  • Tissue distribution : Use whole-body autoradiography or mass spectrometry imaging to assess organ-specific accumulation .

Q. How can researchers investigate pargolol’s potential synergies or antagonisms with other adrenergic modulators (e.g., α-blockers)?

  • Combination index (CI) analysis : Apply the Chou-Talalay method in cell viability or contractility assays (e.g., CI <1 indicates synergy) .
  • In vivo hemodynamic studies : Co-administer pargolol with α-blockers (e.g., phentolamine) in hypertensive rat models; monitor blood pressure and heart rate .

Q. What experimental controls are critical when analyzing pargolol’s effects on intracellular signaling pathways (e.g., cAMP/PKA)?

  • Include vehicle controls (DMSO + buffer) and positive controls (e.g., isoproterenol for β-receptor activation) .
  • Use pathway-specific inhibitors (e.g., H-89 for PKA) to confirm downstream signaling .

Data Analysis and Interpretation

Q. How should researchers address variability in pargolol’s potency across different cell lines or animal strains?

  • Document receptor density (Bmax) via Scatchard analysis in each model .
  • Normalize data to internal standards (e.g., β-actin for protein expression) .

Q. What statistical approaches are recommended for dose-response studies of this compound?

  • Fit data to a four-parameter logistic equation (e.g., GraphPad Prism) to calculate EC50/IC50 values .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.